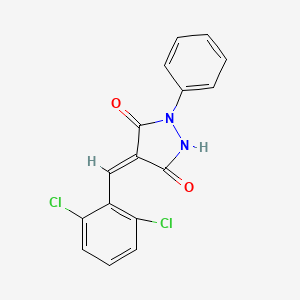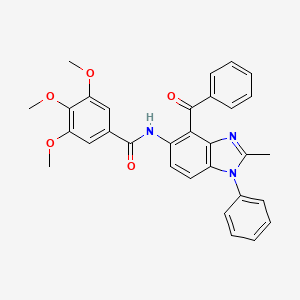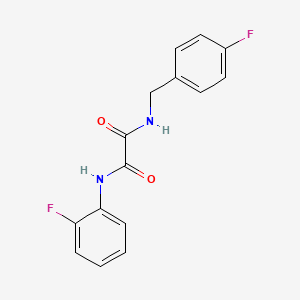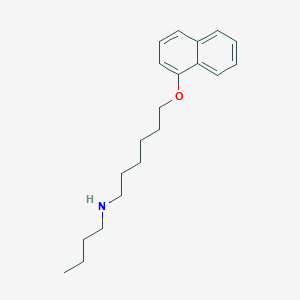![molecular formula C11H15NO5S B5163870 N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)
N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as EMSG, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a glycine derivative, which is a non-essential amino acid that plays a crucial role in the synthesis of proteins. EMSG has been found to possess a wide range of biochemical and physiological effects, which has led to its use in various research applications.
作用机制
EMSG works by binding to the active site of GCPII, which prevents the enzyme from metabolizing glutamate. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning and memory. By inhibiting the activity of GCPII, EMSG increases the concentration of glutamate in the brain, which has been found to improve cognitive function in animal models.
Biochemical and Physiological Effects:
Apart from its potential use in cancer therapy, EMSG has been found to have various biochemical and physiological effects. Studies have shown that EMSG can improve cognitive function, reduce inflammation, and protect against oxidative stress. EMSG has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using EMSG in lab experiments is its ability to selectively inhibit the activity of GCPII without affecting other enzymes. This makes it a valuable tool for studying the role of GCPII in various physiological processes. However, one of the limitations of using EMSG is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of EMSG in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMSG has been found to have neuroprotective effects, which makes it a promising candidate for the development of new therapies for these diseases. Another future direction is in the development of new cancer therapies. EMSG has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. Additionally, EMSG can be used as a tool for studying the role of GCPII in various physiological processes, which can lead to a better understanding of the underlying mechanisms of various diseases.
合成方法
The synthesis of EMSG involves the reaction of glycine with methanesulfonyl chloride and triethylamine in the presence of anhydrous dichloromethane. The resulting product is then treated with ethyl iodide to obtain N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine. This synthesis method has been optimized to yield high purity and high yield of EMSG.
科学研究应用
EMSG has been extensively used in scientific research due to its ability to inhibit the activity of glutamate carboxypeptidase II (GCPII), which is an enzyme that plays a crucial role in the metabolism of glutamate. This enzyme has been found to be overexpressed in various types of cancer, making it a potential target for cancer therapy. EMSG has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-12(8-11(13)14)18(15,16)10-6-4-9(17-2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVEGHZSHMQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)


